
Diazirino-PC
Overview
Description
Diazirino-PC is a synthetic phospholipid derivative. It is characterized by the presence of a diazirine group, which is a photoreactive moiety, making it useful in various biochemical applications, particularly in the study of membrane proteins and lipid-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazirino-PC typically involves multiple steps:
Synthesis of the diazirine-containing fatty acid: This involves the reaction of an appropriate precursor with diazirine reagents under controlled conditions to introduce the photoreactive diazirine group.
Esterification: The diazirine-containing fatty acid is then esterified with glycerol to form the corresponding lysophospholipid.
Acylation: The lysophospholipid is further acylated with palmitic acid to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Diazirino-PC undergoes several types of chemical reactions:
Photoreaction: The diazirine group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, making it useful for cross-linking studies.
Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions, leading to the formation of free fatty acids and glycerophosphocholine.
Common Reagents and Conditions:
Photoreaction: UV light (typically around 350 nm) is used to activate the diazirine group.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used to hydrolyze the ester bonds.
Major Products Formed:
Photoreaction: Cross-linked products depending on the target molecules.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Scientific Research Applications
Photoaffinity Labeling in Biological Research
Receptor Labeling Studies
Diazirine-containing compounds are extensively used for receptor labeling, allowing researchers to study ligand-receptor interactions. Upon exposure to ultraviolet light, diazirine generates reactive carbenes that covalently bond to residues in the binding sites of receptors. Notable studies include:
- Brassinosteroid Receptor Discovery : Kinoshita et al. utilized a diazirine-modified plant hormone analog to identify a new brassinosteroid receptor, aiding in the understanding of plant hormone signaling pathways .
- Cannabinoid Receptor Exploration : Balas et al. employed anandamide analogs with diazirine groups to uncover novel non-CB1/CB2 cannabinoid receptors, expanding the knowledge of cannabinoid biology .
- GABA Receptor Analysis : Research on propofol's binding cavity utilized diazirine analogs to elucidate interactions within the GABA receptor, contributing to anesthetic pharmacology .
Enzyme-Substrate Interactions
Diazirine derivatives also play a crucial role in identifying enzyme-substrate interactions. For instance:
- A diazirine analog of etoposide was synthesized to pinpoint its binding site on topoisomerase II, highlighting its potential for cancer treatment .
- Studies have shown that gamma-secretase inhibitors can target specific subunits implicated in Alzheimer's disease through diazirine-based probes .
Nucleic Acid Studies
Diazirines have been applied in nucleic acid research, particularly in photoaffinity labeling experiments:
- DNA Polymer Interaction : Incorporating diazirine moieties into nucleosides has enabled investigations into how DNA polymerases interact with the minor groove of DNA .
- DNA Repair Mechanisms : Research has utilized diazirines to study the binding modes of proteins involved in DNA repair processes, enhancing our understanding of genomic stability .
Drug Discovery and Development
The unique reactivity of diazirines makes them valuable tools in drug discovery:
- Compound Screening : Recent studies have demonstrated the ability of diazirine-based probes to screen thousands of compounds for potential interactions with previously uncharacterized proteins. This approach has revealed numerous new protein targets that could be exploited for therapeutic development .
- Functionalized Lipid Probes : Research on palmitic acid derivatives with diazirines has shown how structural variations affect metabolism and protein interactions, providing insights into lipid biology and potential therapeutic applications .
Table 1: Summary of Key Applications of Diazirino-PC
Application Area | Example Study | Findings/Implications |
---|---|---|
Receptor Labeling | Brassinosteroid Receptor Discovery | Identification of new signaling pathways in plants |
Enzyme-Substrate | Etoposide Binding Site Identification | Insights into cancer drug mechanisms |
Nucleic Acid Studies | DNA Polymerase Interaction Studies | Understanding DNA repair mechanisms |
Drug Discovery | Screening for Protein Interactions | Identification of new drug targets |
Mechanism of Action
The primary mechanism of action of Diazirino-PC involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding partners.
Comparison with Similar Compounds
1-Palmitoyl-2-(12-(3-diazirinophenoxy)dodecanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a longer fatty acid chain.
1-Palmitoyl-2-(10-(3-diazirinophenoxy)decanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a shorter fatty acid chain.
Uniqueness: Diazirino-PC is unique due to its specific chain length and the position of the diazirine group, which can influence its photoreactivity and the types of interactions it can study. The balance between hydrophobic and hydrophilic regions in this compound makes it particularly useful for studying membrane-associated processes.
Biological Activity
Diazirino-PC is a compound that has gained attention in recent years due to its unique biological properties, particularly in the context of photoaffinity labeling (PAL) and its applications in drug discovery. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of Diazirine Compounds
Diazirine compounds, including this compound, are characterized by their diazirine moiety, which can generate reactive carbenes upon photolysis. This property allows them to covalently bind to nearby biomolecules when exposed to UV light, making them valuable tools for studying protein interactions and drug-target identification .
The primary mechanism through which this compound exerts its biological activity is via photoaffinity labeling . Upon UV irradiation, the diazirine ring opens to form a reactive carbene that can react with nucleophilic sites on proteins, leading to covalent modification and subsequent identification of protein targets. This process is particularly useful in complex biological systems where traditional methods may fail to provide clear insights into molecular interactions .
Applications in Drug Discovery
- Target Identification : Diazirine-based probes have been widely implemented to map the protein interactions of small molecules, including approved drugs and natural products. This capability enables researchers to identify potential drug targets and understand the mechanisms of action of various compounds .
- SARS-CoV-2 Inhibition : A notable study synthesized a trifluoromethyl diazirine inhibitor (MPD112) targeting the main protease (Mpro) of SARS-CoV-2. This compound demonstrated significant inhibitory activity (IC50 = 4.1 μM) and selectivity against Mpro compared to other proteases, highlighting the potential of diazirine derivatives in antiviral drug development .
- Protein Interaction Mapping : The use of diazirine-based probes has enhanced the mapping of small molecule binding sites in cells. For instance, a novel analysis pipeline called Dizco was developed to identify probe-labeled sites more effectively than standard proteomic analyses .
Case Studies
Case Study 1: MPD112 as a SARS-CoV-2 Mpro Inhibitor
- Objective : Evaluate the inhibitory effect of MPD112 on SARS-CoV-2 Mpro.
- Methodology : FRET-based assays were employed to assess activity.
- Findings : MPD112 exhibited potent inhibition with an IC50 value of 4.1 μM and showed good tolerability in human cell lines (CC50 > 400 μM) .
Case Study 2: Protein Target Identification Using Diazirine Probes
- Objective : Identify molecular targets using diazirine photo-affinity probes.
- Methodology : Probes were used in conjunction with click chemistry for visualization.
- Findings : The study successfully identified integral membrane proteins involved in translocation processes, demonstrating the utility of diazirine probes in complex biological systems .
Data Tables
Compound | Target | IC50 (μM) | Selectivity | Reference |
---|---|---|---|---|
MPD112 | SARS-CoV-2 Mpro | 4.1 | High | |
Diazirine Probe | Various Proteins | Varies | Contextual |
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound and related diazirine compounds:
- Enhanced Binding Efficiency : Diazirines demonstrate higher binding efficiency compared to other photo-reactive groups due to their small size and ability to mimic natural amino acids .
- Versatile Applications : Beyond drug discovery, diazirines are being explored for their potential in studying cellular processes, including lipid metabolism and protein localization .
- Safety Profile : Compounds like MPD112 have shown promising safety profiles in vitro, which is crucial for their future development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying Diazirino-PC to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves coupling diazirine-modified fatty acids to phosphatidylcholine via carbodiimide-mediated esterification. Purification requires reverse-phase HPLC with a C18 column, using acetonitrile/water gradients. Structural validation should employ (e.g., diazirine proton peaks at 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine thin-layer chromatography (TLC) with iodine vapor detection for preliminary purity assessment. Confirm lipid composition using MALDI-TOF mass spectrometry and quantify photoactivation efficiency via UV-Vis spectroscopy (λ~350 nm for diazirine absorption). For bilayer integration, use fluorescence quenching assays with depth-sensitive probes .
Q. How should this compound be stored to maintain its stability and photoactivatable properties over time?
- Methodological Answer : Store in anhydrous DMSO or chloroform at −80°C under argon to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Periodically validate stability using TLC and UV-Vis spectroscopy to detect degradation products (e.g., loss of diazirine absorbance) .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in cross-linking studies of membrane protein interactions?
- Methodological Answer : Optimize UV irradiation parameters (intensity: 2–5 mW/cm²; duration: 1–5 min) to balance cross-linking efficiency and cell viability. Include controls with non-photoactivatable PC analogs and use quenching agents (e.g., β-mercaptoethanol) to terminate reactions. Validate cross-links via SDS-PAGE and immunoblotting .
Q. How can researchers address variability in cross-linking efficiency of this compound under different experimental conditions?
- Methodological Answer : Systematically vary lipid-to-protein ratios, buffer pH (6.5–8.0), and temperature (4–37°C). Use quantitative mass spectrometry with stable isotope labeling to distinguish specific interactions from artifacts. Replicate experiments across independent biological samples to assess consistency .
Q. What strategies are recommended for troubleshooting nonspecific binding artifacts when employing this compound in live-cell imaging?
- Methodological Answer : Pre-treat cells with scavengers (e.g., sodium azide) to reduce reactive oxygen species. Compare results with photo-inactivated this compound controls. Use super-resolution microscopy (e.g., STED) to differentiate clustered cross-links from diffuse signals .
Q. How should contradictory data regarding the lipid bilayer incorporation efficiency of this compound be systematically analyzed and resolved?
- Methodological Answer : Standardize bilayer preparation (e.g., Langmuir-Blodgett vs. vesicle fusion) and use fluorescence recovery after photobleaching (FRAP) to quantify lateral diffusion. Cross-validate with atomic force microscopy (AFM) to assess membrane topography. Apply meta-analysis frameworks (e.g., PRISMA) to evaluate methodological biases in literature .
Q. What methodologies enable the quantitative analysis of this compound's photoreaction kinetics in heterogeneous biological systems?
- Methodological Answer : Employ stopped-flow spectroscopy coupled with time-resolved FTIR to monitor diazirine decay rates. Use computational modeling (e.g., molecular dynamics simulations) to correlate kinetic data with membrane lipid packing density. Validate models using mutagenesis studies on target proteins .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-mediated cross-linking experiments?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit cross-linking efficiency vs. UV dose curves. Use bootstrapping to estimate confidence intervals for EC50 values. Report effect sizes with Cohen’s d for inter-study comparisons .
Q. How can researchers ensure reproducibility when sharing this compound experimental protocols?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document batch-specific purity metrics (HPLC traces, NMR spectra) in supplementary materials. Use electronic lab notebooks with version control for protocol updates .
Q. Literature & Knowledge Gaps
Q. What systematic review frameworks are suitable for identifying gaps in this compound applications across membrane biology studies?
- Methodological Answer : Use PICO (Population: Lipid bilayers; Intervention: this compound cross-linking; Comparison: Alternative probes; Outcome: Interaction mapping) to structure literature searches. Employ tools like Covidence for screening and data extraction. Highlight understudied areas (e.g., in vivo toxicity profiles) .
Properties
IUPAC Name |
[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215418 | |
Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65114-56-9 | |
Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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